
(4-Ethylphenyl)(4-fluorophenyl)methanamine
Overview
Description
(4-Ethylphenyl)(4-fluorophenyl)methanamine is an organic compound with the molecular formula C15H16FN It is a derivative of methanamine, featuring both ethyl and fluorophenyl groups attached to the central amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)(4-fluorophenyl)methanamine typically involves the reaction of 4-ethylbenzaldehyde with 4-fluorobenzylamine under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is carried out in a suitable solvent like methanol or ethanol at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)(4-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
- Dopamine Transporter Inhibition : Research indicates that compounds similar to (4-Ethylphenyl)(4-fluorophenyl)methanamine may act as atypical dopamine transporter inhibitors, which could have therapeutic implications for treating conditions like Parkinson's disease and substance abuse disorders. Studies have shown that modifications to the compound can enhance its binding affinity to dopamine transporters, making it a candidate for further pharmacological exploration .
- Serotonin Receptor Modulation : The compound may influence serotonin pathways, which are crucial for mood regulation and anxiety responses. This modulation could lead to potential applications in treating mood disorders .
- Antimicrobial Activity : Preliminary studies suggest that phenethylamines exhibit antibacterial properties. The structural characteristics of this compound may contribute to its potential as an antibiotic agent .
Synthetic Chemistry
This compound serves as a valuable building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form imines or nitriles.
- Reduction : Can be reduced to secondary or tertiary amines.
- Substitution Reactions : The aromatic rings can undergo electrophilic or nucleophilic substitutions, allowing for the introduction of various functional groups.
The following table summarizes key biological activities associated with this compound and similar compounds:
Activity Type | Target/Effect | IC50 Value |
---|---|---|
Dopamine Transporter Inhibition | DAT Binding Affinity | 23 nM |
Antibacterial Activity | Various Bacterial Strains | TBD |
Serotonin Receptor Modulation | 5-HT Receptors | TBD |
Case Studies
- Dopamine Transporter Studies : In preclinical models, derivatives of this compound were evaluated for their ability to inhibit dopamine transporters. Results indicated that certain modifications significantly enhanced their efficacy, suggesting a pathway for developing new treatments for addiction and neurodegenerative diseases .
- Antibacterial Testing : Initial investigations into the antimicrobial properties of this compound revealed promising activity against several bacterial strains, warranting further study into its potential as a new antibiotic agent .
- Pharmacokinetics and Toxicology : Ongoing research is focused on understanding the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for assessing its viability as a therapeutic agent .
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)(4-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)(4-fluorophenyl)methanamine
- (4-Ethylphenyl)(4-chlorophenyl)methanamine
- (4-Ethylphenyl)(4-bromophenyl)methanamine
Uniqueness
(4-Ethylphenyl)(4-fluorophenyl)methanamine is unique due to the presence of both ethyl and fluorophenyl groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, binding affinity, and overall behavior in various applications .
Biological Activity
(4-Ethylphenyl)(4-fluorophenyl)methanamine, also known as a substituted phenethylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features two aromatic rings: one ethyl-substituted and the other fluorinated. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and various receptors:
- Dopamine Transporter (DAT) Inhibition : Similar compounds have shown potential as DAT inhibitors, which may lead to therapeutic applications in treating conditions like Parkinson's disease and substance abuse disorders .
- Serotonin Receptor Modulation : The compound may influence serotonin pathways, affecting mood regulation and anxiety responses.
- Antimicrobial Activity : Preliminary studies suggest that phenethylamines exhibit antibacterial properties, potentially making this compound a candidate for antibiotic development .
Biological Activity Data
The following table summarizes the biological activities observed in studies involving related compounds:
Case Studies
- Dopamine Transporter Studies :
- Antibacterial Testing :
- Pharmacokinetics and Toxicology :
Q & A
Q. Basic Synthesis: What are the standard methods for synthesizing (4-Ethylphenyl)(4-fluorophenyl)methanamine?
Answer:
The synthesis typically involves reductive amination of a ketone precursor with ammonia or a primary amine. For example:
Ketone Preparation : React 4-ethylbenzaldehyde with 4-fluorophenyl magnesium bromide to form a diaryl ketone intermediate.
Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst to reduce the ketone to the corresponding amine .
Purification : Employ column chromatography or recrystallization to isolate the product, followed by characterization via NMR and HPLC .
Key Considerations :
- Ensure anhydrous conditions to prevent side reactions.
- Monitor reaction progress using TLC to optimize yield.
Q. Advanced Synthesis: How can reaction conditions be optimized for higher yields and purity?
Answer:
Advanced optimization strategies include:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) to enhance hydrogenation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while methanol/water mixtures enhance reduction kinetics .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during Grignard formation; higher temps (50–80°C) accelerate reductive amination .
Data-Driven Approach :
Variable Tested | Optimal Condition | Yield Improvement |
---|---|---|
Catalyst (Pd/C vs. PtO2) | Pd/C (5% w/w) | +15% |
Solvent (THF vs. DMF) | THF | +10% purity |
Q. Basic Characterization: What analytical techniques are essential for confirming structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl and fluorophenyl groups) .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry : ESI-MS to confirm molecular weight (expected [M+H]⁺: ~244.3 g/mol) .
Advanced Techniques :
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., enantiomeric forms) .
- Elemental Analysis : Validate C, H, N, F content (±0.3% theoretical) .
Q. Biological Activity: How to design assays for evaluating its interaction with neurotransmitter receptors?
Answer:
Basic Assays :
- Radioligand Binding : Use ³H-labeled serotonin or dopamine receptors to measure competitive displacement (IC50 values) .
- Functional Assays : cAMP accumulation or calcium flux assays in HEK293 cells expressing target GPCRs .
Advanced Studies :
- Cryo-EM/Co-crystallization : Resolve binding poses with receptors (e.g., 5-HT2A) to guide structure-activity relationship (SAR) studies .
- In Vivo Pharmacokinetics : Measure brain penetration in rodent models via LC-MS/MS .
Example Data :
Receptor | IC50 (nM) | Efficacy (% vs. Control) |
---|---|---|
5-HT1A | 120 ± 15 | 75% |
D2 | 450 ± 30 | 40% |
Q. Data Contradictions: How to resolve discrepancies in reported biological activity across studies?
Answer:
Common causes and solutions:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time). For example, HEK293 vs. CHO cells may express differing receptor densities .
- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) using stability-indicating HPLC .
- Metabolite Interference : Use LC-MS to identify active metabolites in hepatic microsomes .
Case Study :
A 2024 study reported anti-inflammatory activity (IC50 = 200 nM), while a 2025 study found no effect. Resolution: The latter used serum-free media, altering cell permeability .
Q. Structural Modifications: How do substituents influence pharmacological properties?
Answer:
Substituent effects are critical for SAR:
- Fluorine : Enhances metabolic stability and binding affinity via electronegativity and lipophilicity .
- Ethyl Group : Increases lipophilicity (logP +0.5), improving blood-brain barrier penetration .
Comparative Table :
Q. Computational Modeling: How to predict binding modes and optimize lead compounds?
Answer:
- Docking Studies : Use AutoDock Vina with receptor PDB structures (e.g., 6WGT for 5-HT2A) to prioritize synthetic targets .
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2.0 Å) .
- QSAR Models : Corrogate substituent parameters (e.g., Hammett σ) with activity data .
Workflow :
Generate 3D conformers with OpenBabel.
Score docking poses using binding energy (ΔG < -8 kcal/mol).
Validate with free-energy perturbation (FEP) calculations.
Q. Stability and Storage: What conditions prevent degradation of the compound?
Answer:
- Storage : Keep at -20°C under inert gas (N2/Ar) to prevent oxidation .
- Solubility : Use anhydrous DMSO for stock solutions; avoid aqueous buffers with pH >8 to prevent amine hydrolysis .
Stability Data :
Condition | Degradation (%) at 30 Days |
---|---|
25°C, air-exposed | 40% |
-20°C, N2 atmosphere | <5% |
Properties
IUPAC Name |
(4-ethylphenyl)-(4-fluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10,15H,2,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJZPYRRQQJARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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